molecular formula C22H16FN3O2 B2385621 2-fluoro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide CAS No. 1105235-77-5

2-fluoro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide

Cat. No. B2385621
CAS RN: 1105235-77-5
M. Wt: 373.387
InChI Key: KRHBMQCAIPVVEK-UHFFFAOYSA-N
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Description

The compound “2-fluoro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide” is a quinazolinone derivative . Quinazolinones are significant heterocyclic compounds due to their potential pharmaceutical and biological activities .


Synthesis Analysis

The synthesis of quinazolinones often involves the amidation of 2-aminobenzoic acid derivatives. For instance, anthranilic acid derivatives were coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which underwent cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones .


Chemical Reactions Analysis

The 2-methyl group in substituted 4(3H)-quinazolinone is reactive as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives .

Scientific Research Applications

  • Imaging Sigma2 Receptor Status in Tumors : A study developed fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of the sigma2 receptor status of solid tumors. These compounds, including variants of fluorine-substituted benzamides, showed high tumor uptake, suggesting potential for cancer diagnosis and treatment monitoring (Tu et al., 2007).

  • Antimicrobial Agents : Another research synthesized novel fluorine-containing quinazolinone and thiazolidinone derivatives, demonstrating significant in vitro antimicrobial potency against various bacterial and fungal strains. This indicates potential applications in developing new antimicrobial drugs (Desai, Vaghani, & Shihora, 2013).

  • Fluorescence and Photo-Induced Electron Transfer Studies : A study on piperazine substituted naphthalimide compounds, related in structure to the queried compound, investigated their luminescent properties and photo-induced electron transfer. Such research can contribute to the development of new materials for optical and electronic applications (Gan, Chen, Chang, & Tian, 2003).

  • Synthesis and Evaluation of Fluoroquinolone-based Compounds : Research on the synthesis of fluoroquinolone-based thiazolidinones, related to the compound of interest, was conducted for their potential antibacterial and antifungal activities. This highlights the role of such compounds in medicinal chemistry (Patel & Patel, 2010).

  • Synthesis of Fluorinated Heterocycles : A study focused on the synthesis of various fluorinated heterocycles through rhodium-catalyzed reactions, demonstrating the importance of such compounds in pharmaceutical and agrochemical industries (Wu et al., 2017).

properties

IUPAC Name

2-fluoro-N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2/c1-14-24-20-12-11-15(25-21(27)17-9-5-6-10-19(17)23)13-18(20)22(28)26(14)16-7-3-2-4-8-16/h2-13H,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHBMQCAIPVVEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)C(=O)N1C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide

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